molecular formula C9H8N2O B11763365 3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile

3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile

Cat. No.: B11763365
M. Wt: 160.17 g/mol
InChI Key: TXOPYISLMSLYOH-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile is an organic compound belonging to the class of oxazines It is characterized by a fused benzene and oxazine ring system with a nitrile group attached to the third carbon of the oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile typically involves the reaction of 2-aminophenol with an appropriate aldehyde, followed by cyclization and introduction of the nitrile group. One common method involves the use of copper(I) cyanide and 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride . The reaction is carried out under inert atmosphere and room temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxazine derivatives depending on the reagents used.

Scientific Research Applications

3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Additionally, the oxazine ring system can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
  • 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 3,4-Dihydro-2H-1,4-benzo[b]thiazine derivatives

Uniqueness

3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The nitrile group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOPYISLMSLYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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